2-Acetyl-5-methylfuran
2-Acetyl-5-methylfuran
s-cis-trans isomerism of 2-acetyl-5-methylfuran was investigated by IR and NMR spectroscopy.
2-Acetyl-5-methylfuran, also known as 2-methyl-5-acetylfuran or fema 3069, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 2-Acetyl-5-methylfuran is soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Acetyl-5-methylfuran has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2-acetyl-5-methylfuran is primarily located in the cytoplasm. 2-Acetyl-5-methylfuran exists in all eukaryotes, ranging from yeast to humans. 2-Acetyl-5-methylfuran is a strong, coconut, and coumarin tasting compound that can be found in a number of food items such as alcoholic beverages, fruits, coffee and coffee products, and potato. This makes 2-acetyl-5-methylfuran a potential biomarker for the consumption of these food products.
2-acetyl-5-methylfuran is a furan carrying acetyl and methyl substituents at the 2- and 5-positions respectively. It is a member of furans, a methyl ketone and an aromatic ketone.
2-Acetyl-5-methylfuran, also known as 2-methyl-5-acetylfuran or fema 3069, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 2-Acetyl-5-methylfuran is soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Acetyl-5-methylfuran has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2-acetyl-5-methylfuran is primarily located in the cytoplasm. 2-Acetyl-5-methylfuran exists in all eukaryotes, ranging from yeast to humans. 2-Acetyl-5-methylfuran is a strong, coconut, and coumarin tasting compound that can be found in a number of food items such as alcoholic beverages, fruits, coffee and coffee products, and potato. This makes 2-acetyl-5-methylfuran a potential biomarker for the consumption of these food products.
2-acetyl-5-methylfuran is a furan carrying acetyl and methyl substituents at the 2- and 5-positions respectively. It is a member of furans, a methyl ketone and an aromatic ketone.
Brand Name:
Vulcanchem
CAS No.:
1193-79-9
VCID:
VC20932210
InChI:
InChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3
SMILES:
CC1=CC=C(O1)C(=O)C
Molecular Formula:
C7H8O2
Molecular Weight:
124.14 g/mol
2-Acetyl-5-methylfuran
CAS No.: 1193-79-9
Cat. No.: VC20932210
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | s-cis-trans isomerism of 2-acetyl-5-methylfuran was investigated by IR and NMR spectroscopy. 2-Acetyl-5-methylfuran, also known as 2-methyl-5-acetylfuran or fema 3069, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 2-Acetyl-5-methylfuran is soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Acetyl-5-methylfuran has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2-acetyl-5-methylfuran is primarily located in the cytoplasm. 2-Acetyl-5-methylfuran exists in all eukaryotes, ranging from yeast to humans. 2-Acetyl-5-methylfuran is a strong, coconut, and coumarin tasting compound that can be found in a number of food items such as alcoholic beverages, fruits, coffee and coffee products, and potato. This makes 2-acetyl-5-methylfuran a potential biomarker for the consumption of these food products. 2-acetyl-5-methylfuran is a furan carrying acetyl and methyl substituents at the 2- and 5-positions respectively. It is a member of furans, a methyl ketone and an aromatic ketone. |
|---|---|
| CAS No. | 1193-79-9 |
| Molecular Formula | C7H8O2 |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 1-(5-methylfuran-2-yl)ethanone |
| Standard InChI | InChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3 |
| Standard InChI Key | KEFJLCGVTHRGAH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C(=O)C |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator